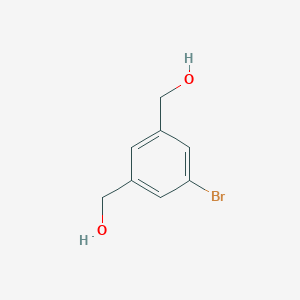

(5-Bromo-1,3-phenylene)dimethanol

Description

Properties

IUPAC Name |

[3-bromo-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWWAHXLUWAJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559625 | |

| Record name | (5-Bromo-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-22-6 | |

| Record name | 5-Bromo-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-1,3-phenylene)dimethanol (CAS: 51760-22-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Bromo-1,3-phenylene)dimethanol, a versatile building block in organic synthesis with potential applications in pharmaceutical and materials science. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and explores its relevance in drug discovery.

Core Chemical and Physical Properties

This compound, also known as 5-bromo-1,3-bis(hydroxymethyl)benzene, is a white to yellow solid organic compound. Its structure features a central benzene ring substituted with a bromine atom and two hydroxymethyl (-CH₂OH) groups at positions 1 and 3. This unique arrangement of functional groups makes it a valuable intermediate for creating more complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 51760-22-6 | |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Melting Point | 90-91 °C | |

| Boiling Point (Predicted) | 369.0 ± 32.0 °C | |

| Density (Predicted) | 1.628 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.91 ± 0.10 | |

| Appearance | White to yellow solid | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a diester precursor, dimethyl 5-bromoisophthalate. This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: Synthesis via Reduction of Dimethyl 5-bromoisophthalate

This protocol describes a two-step synthesis: the preparation of the precursor, dimethyl 5-bromoisophthalate, followed by its reduction to the target compound, this compound.

Step 1: Synthesis of Dimethyl 5-bromoisophthalate

-

Materials: 5-bromoisophthalic acid, anhydrous methanol, concentrated sulfuric acid, 5 wt% aqueous sodium bicarbonate solution, distilled water.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of distilled water.

-

Neutralize the mixture with a 5 wt% aqueous sodium bicarbonate solution until the pH is between 7 and 8, which will cause the product to precipitate.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with distilled water.

-

Dry the solid under vacuum to yield dimethyl 5-bromoisophthalate.

-

Step 2: Reduction to this compound

-

Materials: Dimethyl 5-bromoisophthalate, Lithium Aluminium Hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, distilled water, 15% aqueous sodium hydroxide solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve dimethyl 5-bromoisophthalate in anhydrous THF.

-

Slowly add the solution of dimethyl 5-bromoisophthalate to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by a careful, sequential addition of water and then a 15% aqueous sodium hydroxide solution. A common workup procedure for a reaction with 'x' grams of LiAlH₄ involves the slow, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water.[2][3]

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Add anhydrous magnesium sulfate to the mixture and stir to ensure all water is absorbed.

-

Filter the solid aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by recrystallization.[4][5][6][7]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists.

Role of the Bromine Atom: The presence of a bromine atom on an aromatic ring is a common feature in many pharmaceutical compounds.[8][9][10] Bromine can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and provide a handle for further synthetic modifications through cross-coupling reactions.[11] This allows for the creation of diverse libraries of compounds for biological screening.

Benzyl Alcohol Derivatives: Benzyl alcohol and its derivatives have been investigated for a range of biological activities, including antimicrobial properties.[1][12][13][14][15] The two hydroxymethyl groups on this compound offer points for derivatization to explore potential therapeutic applications.

Visualizing Synthetic and Logical Workflows

To aid in the understanding of the synthesis and purification processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: LiAlH₄ reduction workup procedure logic.

References

- 1. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Magic Formulas [chem.rochester.edu]

- 4. How To [chem.rochester.edu]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. nbinno.com [nbinno.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of (5-Bromo-1,3-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (5-Bromo-1,3-phenylene)dimethanol, a key intermediate in various synthetic applications. Understanding these properties is critical for its effective use in research, development, and manufacturing. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established analytical methodologies to provide a robust framework for its handling and characterization.

Core Properties of this compound

This compound, also known as 5-Bromo-1,3-bis(hydroxymethyl)benzene, possesses the molecular formula C₈H₉BrO₂ and a molecular weight of approximately 217.06 g/mol .[1] Its structure, featuring a brominated aromatic ring with two hydroxymethyl substituents, dictates its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 90-91 °C | Based on commercial supplier data |

| Boiling Point | ~369 °C (Predicted) | Based on computational predictions |

| LogP (Predicted) | 0.8 | [1] |

Solubility Profile

The solubility of this compound is governed by its polar hydroxymethyl groups and the relatively nonpolar bromophenyl core. It is reported to be sparingly soluble in water but shows good solubility in various organic solvents.[2] Based on the principle of "like dissolves like," its solubility is expected to be higher in polar organic solvents.

Table 2: Estimated Solubility of this compound at 25 °C

| Solvent | Polarity Index | Expected Solubility |

| Water | 10.2 | Sparingly Soluble |

| Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble |

| Isopropanol | 3.9 | Soluble |

| Acetone | 5.1 | Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |

| Dichloromethane (DCM) | 3.1 | Moderately Soluble |

| Toluene | 2.4 | Slightly Soluble |

| Hexane | 0.1 | Insoluble |

Note: This table provides estimated solubility based on the properties of structurally similar compounds. Experimental verification is recommended.

Stability Characteristics and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. As a benzyl alcohol derivative, it is susceptible to oxidation. The bromine substituent on the aromatic ring can also influence its reactivity and degradation profile. Storage under an inert gas is often recommended, suggesting potential sensitivity to oxidation.

Potential Degradation Pathways:

-

Oxidation: The primary degradation pathway for benzyl alcohols is oxidation of the hydroxymethyl groups to form the corresponding aldehyde and subsequently the carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to reactions involving the hydroxymethyl groups or the aromatic bromine.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light, potentially leading to debromination and the formation of other degradation products.

-

Thermal Degradation: At elevated temperatures, brominated aromatic compounds may undergo decomposition, which can involve the cleavage of the carbon-bromine bond.

Below is a diagram illustrating a potential degradation pathway for this compound.

Caption: Potential oxidative and photolytic degradation pathways.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set at a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least one hour to permit the sedimentation of undissolved solid. Carefully withdraw a known volume of the supernatant using a calibrated pipette and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis). Determine the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for solubility determination.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Forced degradation studies are performed to demonstrate the specificity of the method.

HPLC Method Parameters (Suggested Starting Conditions):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more nonpolar degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the parent compound)

-

Column Temperature: 30 °C

Forced Degradation Studies:

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 80 °C for a specified time.

-

Base Hydrolysis: Add 1N NaOH and heat at 80 °C for a specified time.

-

Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

The logical relationship for conducting forced degradation studies is depicted in the following diagram.

Caption: Logical flow of forced degradation experiments.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While quantitative experimental data is not extensively available, the provided protocols and estimated properties based on analogous compounds offer a solid foundation for its practical application. It is strongly recommended that researchers perform their own solubility and stability studies under their specific experimental conditions to ensure accurate and reliable results.

References

Spectroscopic and Analytical Profile of (5-Bromo-1,3-phenylene)dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromo-1,3-phenylene)dimethanol (CAS No. 51760-22-6). Due to the absence of a complete, publicly available dataset from a single source, this document compiles and presents the available information on its nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Where specific experimental data is unavailable, this guide furnishes predicted data and typical experimental protocols for the characterization of similar aromatic compounds.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Extensive searches did not yield publicly available experimental spectra or peak lists for this compound. The tables above are structured to be populated as this data becomes available. PubChem provides a computed molecular weight of 217.06 g/mol .[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following are generalized methodologies typically employed for the characterization of aromatic compounds of this nature.

Synthesis of this compound

A potential synthetic route to this compound involves the reduction of the corresponding dicarboxylic acid or diester, 5-bromo-isophthalic acid or its ester derivative, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction would be performed under an inert atmosphere, followed by an aqueous workup to yield the desired diol.

NMR Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

-

A 400 or 500 MHz spectrometer would be used.

-

A standard proton experiment would be run with a spectral width of approximately 12 ppm.

-

Typically, 16 to 32 scans would be acquired with a relaxation delay of 1-2 seconds.

3. ¹³C NMR Spectroscopy:

-

The same spectrometer would be used.

-

A proton-decoupled carbon experiment would be performed with a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) would be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, a thin film could be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

2. Data Acquisition:

-

The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The data would typically be collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

The sample could be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Electron Ionization (EI) or Electrospray Ionization (ESI) would be common ionization techniques.

2. Mass Analysis:

-

A quadrupole, time-of-flight (TOF), or ion trap mass analyzer would be used to separate the ions based on their mass-to-charge ratio (m/z).

3. Data Interpretation:

-

The resulting mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in a characteristic M and M+2 pattern for bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Potential Derivatives of (5-Bromo-1,3-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-1,3-phenylene)dimethanol , with its unique trifunctional structure, presents a versatile scaffold for the synthesis of a wide array of novel compounds. This technical guide explores the potential derivatization of this molecule at its aryl bromide and benzylic alcohol functionalities, providing insights into synthetic pathways and detailed experimental protocols adapted from established methodologies for analogous compounds. The strategic modification of this core structure opens avenues for the development of new chemical entities in medicinal chemistry and materials science.

Core Structure and Reactivity

This compound (CAS No. 51760-22-6) possesses two primary sites for chemical modification: the bromine-substituted aromatic ring and the two hydroxymethyl groups.[1][2] The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.[3][4] The two benzylic alcohol groups can undergo reactions typical of primary alcohols, such as etherification and esterification, to introduce diverse functional moieties.[5][6]

I. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The presence of an aryl bromide allows for the formation of new bonds at the 5-position of the phenyl ring through well-established cross-coupling methodologies. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][7] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. For this compound, this would involve coupling with various aryl or heteroaryl boronic acids to generate 5-aryl- or 5-heteroaryl-1,3-benzenedimethanol derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |

| 2 | 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 |

| 3 | 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Adapted from protocols for the coupling of other bromo-substituted aromatic compounds.[7][8]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2.5-6 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2-4 equivalents)

-

Anhydrous solvent (e.g., Dimethoxyethane, 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system is used, separate the organic layer. If not, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-benzenedimethanol derivative.

References

- 1. CAS 51760-22-6: 5-Bromo-1,3-benzenedimethanol | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9BrO2 | CID 14383229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (5-Bromo-1,3-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (5-Bromo-1,3-phenylene)dimethanol with various organoboron reagents. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] this compound is a valuable building block, and its successful coupling provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][3][4] The presence of the hydroxymethyl groups on the aryl bromide substrate is well-tolerated in many Suzuki coupling systems, allowing for direct coupling without the need for protecting groups.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow

The general experimental workflow for the Suzuki coupling of this compound is depicted below. This process includes reaction setup under inert conditions, the reaction itself, and subsequent workup and purification.

Detailed Experimental Protocol

This protocol provides a general procedure that should be optimized for each specific boronic acid partner.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides with various boronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 8 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 70 | 24 |

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle. The diagram below illustrates the key steps involved in the transformation.

References

- 1. nobelprize.org [nobelprize.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Applications of (5-Bromo-1,3-phenylene)dimethanol in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-1,3-phenylene)dimethanol , also known as 5-bromo-1,3-bis(hydroxymethyl)benzene, is a versatile building block in materials science. Its unique structure, featuring a brominated aromatic ring and two primary alcohol functionalities, allows for its incorporation into a variety of polymeric systems, imparting desirable properties such as flame retardancy and high refractive index. This document provides detailed application notes and protocols for the use of this compound in the synthesis of advanced materials.

Key Applications

The primary applications of this compound in materials science stem from its ability to be used as a monomer in polymerization reactions. The presence of the bromine atom and the aromatic core are crucial for tailoring the properties of the resulting polymers.

-

Flame Retardant Polymers: The bromine atom in the molecule acts as a radical trap in the gas phase during combustion, interrupting the exothermic processes and thus imparting flame retardant properties to the polymer. Polymers incorporating this monomer are being explored for applications where fire safety is critical.

-

High Refractive Index Polymers: The combination of the bromine atom and the phenyl ring, both of which have high molar refractions, contributes to an increase in the refractive index of polymers.[1] This makes materials derived from this compound suitable for optical applications such as lenses, optical films, and coatings.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyurethanes using this compound. These should be considered as starting points and may require optimization based on specific research goals.

Protocol 1: Synthesis of a Flame-Retardant Polyester

This protocol describes the synthesis of a polyester through the polycondensation of this compound with a diacid chloride.

Materials:

-

This compound

-

Adipoyl chloride (or other suitable diacid chloride)

-

Anhydrous pyridine (as solvent and acid scavenger)

-

Anhydrous N,N-dimethylformamide (DMF) (as solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Monomer Dissolution: Under a gentle flow of inert gas, add this compound (1 equivalent) and anhydrous pyridine (2.2 equivalents) to the flask. Add anhydrous DMF to dissolve the reactants completely.

-

Addition of Diacid Chloride: Dissolve adipoyl chloride (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture at 0 °C (ice bath).

-

Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 12-24 hours.

-

Precipitation and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing vigorously stirred methanol. The polyester will precipitate.

-

Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride. Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Characterization:

The resulting polyester can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Thermogravimetric Analysis (TGA) to evaluate its thermal stability and flame retardant properties (char yield).

Protocol 2: Synthesis of a High Refractive Index Polyurethane

This protocol outlines the synthesis of a polyurethane by the reaction of this compound with a diisocyanate.

Materials:

-

This compound

-

Hexamethylene diisocyanate (HDI) (or other suitable diisocyanate)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Methanol (for quenching)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Set up a dry three-neck round-bottom flask with a mechanical stirrer, a condenser with a nitrogen/argon inlet, and a thermometer.

-

Reactant Charging: Under an inert atmosphere, charge the flask with this compound (1 equivalent), anhydrous toluene, and a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%).

-

Heating and Diisocyanate Addition: Heat the mixture to 70-80 °C with stirring. Once the temperature is stable, add hexamethylene diisocyanate (1 equivalent) dropwise to the reaction mixture.

-

Polymerization: Maintain the reaction at 80-90 °C for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

-

Quenching and Precipitation: Once the polymerization is complete, cool the reaction mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups. Precipitate the polyurethane by pouring the solution into a non-solvent such as hexane or methanol.

-

Isolation and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 50-60 °C.

Characterization:

The synthesized polyurethane can be analyzed using FTIR to confirm the formation of urethane linkages. Its molecular weight can be determined by GPC. The refractive index of a thin film of the polymer can be measured using an ellipsometer or an Abbe refractometer. Thermal properties can be assessed by TGA and Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize hypothetical quantitative data for polymers synthesized using this compound, based on typical results for similar halogenated aromatic polymers. Actual experimental results may vary.

Table 1: Properties of a Polyester derived from this compound and Adipoyl Chloride

| Property | Value | Method |

| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | GPC |

| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |

| Glass Transition Temperature (Tg) | 60 - 80 °C | DSC |

| Decomposition Temperature (Td, 5% wt loss) | 300 - 350 °C | TGA |

| Char Yield at 600 °C (in N₂) | 20 - 30 % | TGA |

| Limiting Oxygen Index (LOI) | 28 - 32 % | ASTM D2863 |

Table 2: Properties of a Polyurethane derived from this compound and Hexamethylene Diisocyanate

| Property | Value | Method |

| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol | GPC |

| Polydispersity Index (PDI) | 2.0 - 3.0 | GPC |

| Glass Transition Temperature (Tg) | 80 - 100 °C | DSC |

| Refractive Index (at 589 nm) | 1.58 - 1.62 | Ellipsometry |

| Optical Transmittance (at 550 nm) | > 90% | UV-Vis Spectroscopy |

| Decomposition Temperature (Td, 5% wt loss) | 280 - 330 °C | TGA |

Visualizations

Experimental Workflow for Polyester Synthesis

Caption: Workflow for polyester synthesis.

Logical Relationship of Applications

Caption: Applications of the title compound.

References

Application Notes and Protocols: (5-Bromo-1,3-phenylene)dimethanol as a Versatile Building Block for Functional Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-1,3-phenylene)dimethanol is a versatile aromatic building block containing two primary alcohol functionalities and a bromine atom. This unique combination of reactive sites allows for its incorporation into a variety of polymer architectures, imparting specific functionalities and properties. The diol groups can readily undergo polymerization through reactions like esterification and etherification to form polyesters and polyethers, respectively. The bromine atom serves as a valuable site for post-polymerization modification, enabling the introduction of a wide range of functional groups through reactions such as Suzuki coupling, Sonogashira coupling, or nucleophilic substitution. This allows for the fine-tuning of the polymer's properties for specific applications in fields ranging from materials science to drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using this compound as a key monomer.

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 51760-22-6 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not readily available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF) | [1] |

Applications of Functional Polymers Derived from this compound

The unique structure of polymers derived from this compound opens up a range of potential applications:

-

Drug Delivery: The polymer backbone can be designed to be biodegradable (e.g., polyesters), and the bromine sites can be functionalized with targeting ligands or used to attach drug molecules.

-

Flame Retardants: The presence of bromine imparts inherent flame-retardant properties to the resulting polymers.

-

High-Performance Materials: Incorporation of the rigid aromatic ring into the polymer backbone can enhance thermal stability and mechanical strength.

-

Organic Electronics: The aromatic structure can be modified to create conjugated polymers with interesting electronic and optical properties for use in sensors, LEDs, and other devices.

-

Membranes and Separation: Functionalization of the polymer can be used to create materials with specific affinities for gas separation or filtration applications.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyethers from this compound. These should be considered as starting points and may require optimization based on the specific co-monomer and desired polymer characteristics.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester by reacting this compound with a dicarboxylic acid, such as adipic acid.

Materials:

-

This compound

-

Adipic acid

-

Antimony(III) oxide (catalyst)

-

Toluene

-

Methanol

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Monomer Charging: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid.

-

Catalyst Addition: Add a catalytic amount of antimony(III) oxide (approx. 0.05 mol% relative to the diacid).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation head connected to a condenser. Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.

-

Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask. Continue this step for 2-4 hours or until the majority of water has been removed.

-

Polycondensation: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and drives the polymerization to high molecular weights.

-

Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the melt.

-

Termination and Isolation: Once the desired viscosity is reached (typically after 4-6 hours under vacuum), cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., THF or chloroform) and precipitated in a non-solvent like methanol to purify it.

-

Drying: The purified polymer should be dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Data:

The following table summarizes the expected properties of a polyester synthesized from this compound and adipic acid. These are typical values and may vary depending on the reaction conditions.

| Property | Expected Value |

| Number Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) | 40 - 70 °C |

| Decomposition Temperature (Td) | > 300 °C |

Protocol 2: Synthesis of a Polyether via Williamson Ether Synthesis

This protocol outlines the synthesis of a polyether by reacting this compound with a dihalide, such as 1,4-dibromobutane, under basic conditions.

Materials:

-

This compound

-

1,4-Dibromobutane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer

-

Syringe and needles

-

Heating mantle with temperature controller

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Drying of Glassware: Ensure all glassware is thoroughly dried in an oven before use.

-

Monomer Dissolution: To a Schlenk flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until the monomer is completely dissolved.

-

Deprotonation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution at 0°C (ice bath). Hydrogen gas will be evolved. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the diol.

-

Dihalide Addition: Slowly add an equimolar amount of 1,4-dibromobutane to the reaction mixture via syringe.

-

Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours under a nitrogen atmosphere.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of methanol.

-

Precipitation and Purification: Pour the reaction mixture into a large volume of deionized water with vigorous stirring to precipitate the polymer.

-

Washing and Drying: Collect the polymer by filtration, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Expected Data:

The following table summarizes the expected properties of a polyether synthesized from this compound and 1,4-dibromobutane.

| Property | Expected Value |

| Number Average Molecular Weight (Mn) | 8,000 - 20,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.2 |

| Glass Transition Temperature (Tg) | 20 - 50 °C |

| Decomposition Temperature (Td) | > 280 °C |

Visualizations

Polyester Synthesis Workflow

References

Application Notes and Protocols: Synthesis and Functionalization of Brominated Polyurethanes from (5-Bromo-1,3-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe the synthesis and characterization of novel brominated polyurethanes derived from the reaction of (5-Bromo-1,3-phenylene)dimethanol with isocyanates. The presence of the bromine atom on the aromatic backbone provides a versatile handle for post-polymerization modification, making these polymers attractive candidates for various applications, including the development of drug delivery systems and functional biomaterials. This document provides detailed experimental protocols for the synthesis of these polyurethanes and outlines potential pathways for their subsequent functionalization.

Introduction

Polyurethanes are a highly versatile class of polymers known for their wide range of properties and applications.[1] The incorporation of functional groups into the polymer backbone allows for the tailoring of these properties and the development of materials for specialized applications, such as in the biomedical field.[2] The reaction of a diol with a diisocyanate is a common method for polyurethane synthesis.[3] this compound is a commercially available diol containing a bromine atom, which can serve as a reactive site for further chemical transformations. This unique feature allows for the synthesis of polyurethanes that can be subsequently modified, for instance, to attach bioactive molecules or targeting ligands, which is of significant interest in drug delivery research.[2][4]

Application 1: Synthesis of Linear Brominated Polyurethanes

The reaction of this compound with a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI), in a 1:1 stoichiometric ratio leads to the formation of a linear polyurethane.[5] The reaction is typically carried out in a dry solvent and in the presence of a catalyst to ensure high molecular weight polymer formation.[5]

Experimental Protocol: Synthesis of Poly(5-bromo-1,3-phenylene-co-hexamethylene urethane)

Materials:

-

This compound

-

1,6-Hexamethylene diisocyanate (HDI)

-

Anhydrous Toluene

-

Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% in dry toluene)

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

-

Heating mantle with a temperature controller

-

Syringes for reagent addition

-

Standard glassware for filtration and washing

Procedure:

-

Drying of Reagents: Dry this compound under vacuum at 60°C for at least 4 hours before use. Ensure all glassware is oven-dried.

-

Reaction Setup: In a three-neck round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.

-

Catalyst Addition: Add the DBTDL catalyst solution (e.g., 200-1000 ppm relative to the total monomer weight) to the reaction mixture using a syringe.[5]

-

Isocyanate Addition: Slowly add 1,6-hexamethylene diisocyanate (1 equivalent) to the stirred solution at room temperature.

-

Polymerization: Heat the reaction mixture to 80-90°C and maintain it under a nitrogen atmosphere with continuous stirring for 6-8 hours.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol to precipitate the polyurethane.

-

Isolation: Collect the white precipitate by filtration, wash it thoroughly with methanol, and dry it under vacuum at 50°C to a constant weight.

Quantitative Data

| Parameter | Value |

| Monomer Ratio (Diol:Diisocyanate) | 1:1 |

| Solvent | Anhydrous Toluene |

| Catalyst | Dibutyltin dilaurate (DBTDL) |

| Reaction Temperature | 85 °C |

| Reaction Time | 7 hours |

| Yield | > 90% |

| Appearance | White to off-white solid |

| Inherent Viscosity | 0.5 - 0.8 dL/g (in DMF at 30 °C) |

| Glass Transition Temp. (Tg) | 60 - 80 °C (Determined by DSC) |

| Decomposition Temp. (Td) | > 250 °C (Determined by TGA)[6] |

Characterization

-

FTIR Spectroscopy: The formation of the polyurethane is confirmed by the appearance of a characteristic N-H stretching vibration around 3330 cm⁻¹, a C=O stretching vibration of the urethane linkage around 1700-1730 cm⁻¹, and the disappearance of the isocyanate peak at ~2270 cm⁻¹.[7][8][9]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum (in DMSO-d₆) will show characteristic peaks for the urethane proton (-NH-COO-) around δ 9.0-9.5 ppm, the methylene protons adjacent to the oxygen of the urethane group, and the aromatic protons of the brominated phenyl ring.[10][11]

Application 2: Post-Polymerization Modification for Drug Delivery Applications

The bromine atom on the polyurethane backbone serves as a versatile handle for post-polymerization modification through various cross-coupling reactions, such as Suzuki or Sonogashira coupling. This allows for the attachment of fluorescent tags, targeting moieties, or drug molecules.

Experimental Workflow: Post-Polymerization Modification

Caption: Workflow for the synthesis and functionalization of brominated polyurethanes for drug delivery.

Protocol: Suzuki Coupling on Brominated Polyurethane

Materials:

-

Brominated Polyurethane (synthesized as described above)

-

Arylboronic acid (e.g., a fluorescent dye or a drug derivative with a boronic acid group)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of Toluene and Water)

Procedure:

-

Dissolution: Dissolve the brominated polyurethane in a suitable solvent mixture (e.g., Toluene/Water).

-

Reagent Addition: Add the arylboronic acid (1.5 equivalents per bromine unit), the palladium catalyst (e.g., 5 mol% per bromine unit), and the base (e.g., 2 equivalents per bromine unit).

-

Reaction: Heat the mixture under a nitrogen atmosphere at 90-100°C for 12-24 hours with vigorous stirring.

-

Purification: After cooling, separate the organic layer, wash it with water, and precipitate the functionalized polymer in a non-solvent like methanol.

-

Drying: Collect the precipitate by filtration and dry it under vacuum.

Expected Outcomes

The successful functionalization can be confirmed by spectroscopic methods. For instance, if a fluorescent dye is attached, the polymer will exhibit fluorescence. NMR spectroscopy can confirm the disappearance of the signals corresponding to the brominated aromatic ring and the appearance of new signals from the attached moiety.

Signaling Pathway Analogy for Targeted Drug Delivery

The functionalized polyurethane can be designed to interact with specific cellular pathways. For example, by attaching a ligand that binds to a receptor overexpressed on cancer cells, the polymer can act as a targeted drug delivery vehicle.

Caption: Conceptual pathway for targeted drug delivery using a functionalized polyurethane carrier.

Conclusion

The reaction of this compound with isocyanates provides a straightforward route to novel brominated polyurethanes. The presence of the bromine atom opens up a wide range of possibilities for post-polymerization modification, making these materials highly attractive for advanced applications, particularly in the field of drug development and biomaterials. The protocols provided herein offer a solid foundation for the synthesis and functionalization of these promising polymers.

References

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]

- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Polyesters Using (5-Bromo-1,3-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polyesters utilizing (5-Bromo-1,3-phenylene)dimethanol as a key monomer. The incorporation of the bromine atom onto the phenylene ring offers a versatile handle for post-polymerization modification, making these polyesters attractive candidates for advanced applications, including flame retardants, functional biomaterials, and drug delivery systems.

Introduction

Polyesters are a significant class of polymers widely used in various industrial and biomedical fields due to their excellent mechanical properties, processability, and biodegradability. The synthesis of polyesters through the polycondensation of a diol and a dicarboxylic acid (or its derivative) is a fundamental and adaptable method. The use of this compound introduces a bromine functionality into the polyester backbone. This bromine atom can serve as a reactive site for subsequent chemical transformations, such as nucleophilic substitutions or cross-coupling reactions, allowing for the tailoring of the polymer's properties for specific applications. For instance, the bromine can be replaced with targeting moieties for drug delivery or with groups that enhance biocompatibility.

Synthesis of Polyesters

Polyesters from this compound can be synthesized via two primary methods: melt polycondensation and solution polycondensation. The choice of method depends on the desired molecular weight, purity, and the thermal stability of the monomers and the resulting polymer.

Melt Polycondensation

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points in the presence of a catalyst and under a vacuum to drive the removal of the condensation byproduct (e.g., water or methanol). This method is often preferred for its simplicity and environmental friendliness.

Solution Polycondensation

Solution polycondensation is performed in a high-boiling point solvent, which allows for lower reaction temperatures compared to melt polycondensation. This can be advantageous for monomers or polymers that are thermally sensitive. The use of a solvent also facilitates stirring and can lead to higher molecular weight polymers.

Experimental Protocols

Materials

-

This compound (≥98% purity)

-

Adipoyl chloride (≥98% purity)

-

Sebacoyl chloride (≥98% purity)

-

Terephthaloyl chloride (≥98% purity)

-

Antimony(III) oxide (catalyst, ≥99% purity)

-

Titanium(IV) butoxide (catalyst, ≥97% purity)

-

1,2,4-Trichlorobenzene (solvent, anhydrous)

-

Pyridine (anhydrous)

-

Methanol (ACS grade)

-

Chloroform (ACS grade)

-

Hexanes (ACS grade)

Protocol 1: Melt Polycondensation of this compound with Adipic Acid

This protocol describes a typical melt polycondensation reaction.

Procedure:

-

A 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with this compound (10.85 g, 0.05 mol), adipic acid (7.31 g, 0.05 mol), and antimony(III) oxide (0.04 g, 0.2 mol% based on the diacid).

-

The flask is purged with dry nitrogen for 15 minutes.

-

The reaction mixture is heated to 180°C under a slow stream of nitrogen with continuous stirring. The mixture becomes a homogeneous melt.

-

The temperature is gradually increased to 220°C over 2 hours to facilitate the esterification reaction and removal of water.

-

After the initial esterification, a vacuum (0.1-1.0 mmHg) is slowly applied, and the temperature is raised to 240°C.

-

The polycondensation is continued under vacuum for 4-6 hours until a significant increase in viscosity is observed.

-

The reaction is stopped by removing the heat source and breaking the vacuum with nitrogen.

-

The resulting polyester is cooled to room temperature, dissolved in a minimal amount of chloroform, and precipitated in a large excess of cold methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C for 24 hours.

Protocol 2: Solution Polycondensation of this compound with Terephthaloyl Chloride

This protocol details a solution polycondensation method, which is suitable for producing high molecular weight aromatic polyesters.

Procedure:

-

In a 250 mL three-necked flask fitted with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, this compound (10.85 g, 0.05 mol) is dissolved in a mixture of 1,2,4-trichlorobenzene (100 mL) and pyridine (8.0 mL, 0.1 mol).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of terephthaloyl chloride (10.15 g, 0.05 mol) in 1,2,4-trichlorobenzene (50 mL) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 180°C for 4 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled to room temperature and poured into 500 mL of methanol with stirring.

-

The precipitated polymer is collected by filtration, washed thoroughly with methanol and hot water, and then dried in a vacuum oven at 80°C for 24 hours.

Data Presentation

The properties of the synthesized polyesters are summarized in the following tables.

Table 1: Reaction Conditions and Molecular Weight Data

| Polyester ID | Diacid/Diacyl Chloride | Polymerization Method | Catalyst | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |

| PBA | Adipic Acid | Melt | Sb₂O₃ | 6 | 85 | 18,500 | 2.1 |

| PBS | Sebacoyl Chloride | Solution | - | 4 | 92 | 25,200 | 1.9 |

| PBT | Terephthaloyl Chloride | Solution | - | 4 | 95 | 32,800 | 2.3 |

-

Mn: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).

-

PDI: Polydispersity Index (Mw/Mn).

Table 2: Thermal Properties of Synthesized Polyesters

| Polyester ID | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |

| PBA | 45 | 110 | 350 |

| PBS | 38 | 95 | 365 |

| PBT | 85 | Amorphous | 410 |

-

Tg and Tm determined by Differential Scanning Calorimetry (DSC).

-

Td (5% weight loss) determined by Thermogravimetric Analysis (TGA).

Visualization of Workflows and Pathways

Experimental Workflow for Polyester Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of polyesters.

Post-Polymerization Modification for Drug Delivery Application

Caption: Pathway for functionalization and application in drug delivery.

Applications in Drug Development

The presence of the bromine atom in the polyester backbone opens up numerous possibilities for creating advanced drug delivery systems.

-

Targeted Drug Delivery: The bromine can be substituted with targeting ligands (e.g., folic acid, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.

-

Controlled Release: By modifying the polymer backbone, the degradation rate of the polyester can be tuned to achieve a desired drug release profile.

-

Combination Therapy: The functional polyester can be used to co-encapsulate or conjugate multiple drugs for combination therapy, which can be more effective than single-drug treatments for complex diseases like cancer.

Conclusion

The synthesis of polyesters from this compound provides a versatile platform for the development of functional materials. The detailed protocols and characterization data presented in these application notes serve as a valuable resource for researchers and scientists. The potential for post-polymerization modification makes these brominated polyesters particularly promising for the design of sophisticated drug delivery systems and other advanced biomedical applications. Further research can focus on exploring a wider range of diacids and post-modification strategies to fine-tune the polymer properties for specific therapeutic needs.

Application Notes and Protocols: (5-Bromo-1,3-phenylene)dimethanol in Flame Retardant Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-1,3-phenylene)dimethanol is a reactive aromatic brominated flame retardant. Its structure, featuring a bromine atom on a benzene ring flanked by two hydroxymethyl groups, makes it a promising candidate for incorporation into various polymer matrices to enhance their fire resistance. The hydroxyl groups allow it to be chemically bonded into the polymer backbone, offering a permanent flame retardancy that is not prone to leaching or migration over time. This document provides an overview of its potential applications, mechanism of action, and generalized protocols for its incorporation and testing in flame retardant materials. Due to the limited publicly available data on this specific compound, performance data of analogous brominated diols are presented for comparative purposes.

Introduction and Potential Applications

This compound, by virtue of its chemical structure, is anticipated to function as a reactive flame retardant. The key features contributing to this role are:

-

Aromatic Bromine: The bromine atom attached to the aromatic ring provides thermal stability and acts as the primary flame-retardant agent.

-

Hydroxymethyl Groups (-CH₂OH): These two reactive sites enable the molecule to be used as a diol in polymerization reactions.

This allows for its covalent integration into polymer chains, such as:

-

Polyurethanes (PU): It can be used as a chain extender or as part of a polyester polyol component in the formulation of rigid and flexible polyurethane foams, coatings, and elastomers.[1]

-

Unsaturated Polyester Resins (UPR): It can be incorporated during the esterification process to produce flame-retardant thermosets for composites and laminates.[2]

-

Epoxy Resins: It can potentially react with epoxy groups, although this is a less common application for diols compared to other functional groups.

The permanent incorporation of this compound into the polymer matrix is expected to offer durable flame retardancy without compromising the mechanical properties of the final material, a common issue with additive flame retardants.

Mechanism of Flame Retardancy

Brominated flame retardants primarily operate in the gas phase during combustion. The proposed mechanism for this compound follows this general principle:

-

Thermal Decomposition: Upon exposure to the high temperatures of a fire, the polymer containing the brominated diol begins to decompose. The C-Br bond, being weaker than C-H and C-C bonds, cleaves, releasing bromine radicals (Br•) into the gas phase.

-

Radical Scavenging: In the gas phase, the combustion process is a free-radical chain reaction involving highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals.

-

Flame Inhibition: The released bromine radicals (Br•) are highly effective at "scavenging" these high-energy radicals, forming less reactive species like hydrogen bromide (HBr). This interruption of the radical chain reaction cools the flame and slows down or extinguishes the combustion process.

Performance Data of Analogous Brominated Diols

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings

| Polymer System | Brominated Diol Additive (wt%) | LOI (%) | UL 94 Rating (Thickness) |

| Rigid Polyurethane Foam | None | 19 | HB |

| Rigid Polyurethane Foam | Aromatic Brominated Polyol (5 wt% Br) | 25.7 | V-0 |

| Rigid Polyurethane Foam | Aliphatic Brominated Polyol (5 wt% Br) | 22.5 | V-1 |

| Unsaturated Polyester | None | ~19 | HB |

| Unsaturated Polyester | Dibromoneopentyl Glycol (DBNPG) (~12% Br) | >28 | V-0 |

| Polycarbonate | None | ~26 | V-2 |

| Polycarbonate | Brominated Carbonate Oligomer (~7% Br) | ~39 | V-0 (1.6 mm) |

Note: HB = Horizontal Burn; V-0, V-1 = Vertical Burn ratings (V-0 is superior). Data is compiled for illustrative purposes and actual values will vary based on the specific formulation.

Table 2: Cone Calorimetry Data (Illustrative)

| Polymer System | Additive | pHRR (kW/m²) | THR (MJ/m²) |

| Epoxy Resin | None | ~1200 | ~100 |

| Epoxy Resin | Brominated Additive (15 wt%) | ~450 | ~70 |

| Unsaturated Polyester | None | ~1100 | ~90 |

| Unsaturated Polyester | Reactive Brominated Diol (15 wt%) | ~500 | ~65 |

pHRR = Peak Heat Release Rate; THR = Total Heat Release. Lower values indicate better flame retardancy.

Experimental Protocols

The following are generalized protocols for the incorporation of a reactive diol like this compound into polymer systems and subsequent flammability testing.

Protocol for Incorporation into Unsaturated Polyester Resin

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser, charge the required amounts of standard diols (e.g., propylene glycol, diethylene glycol), this compound, and dibasic acids/anhydrides (e.g., maleic anhydride, phthalic anhydride).[2]

-

Esterification: Heat the mixture under a nitrogen blanket to ~150-160°C to initiate the esterification reaction.

-

Polycondensation: Gradually increase the temperature to 180-220°C. Water produced during the reaction is continuously removed.

-

Monitoring: Monitor the reaction by measuring the acid value of the resin at regular intervals. The reaction is considered complete when the acid value reaches a predetermined level (e.g., < 30 mg KOH/g).

-

Cooling and Dilution: Cool the resulting polyester resin to ~100°C and dilute with a vinyl monomer like styrene, which also acts as a cross-linking agent during curing.

-

Curing: The final resin can be cured at room temperature or elevated temperatures using a suitable initiator system (e.g., methyl ethyl ketone peroxide with a cobalt promoter).

Protocol for Incorporation into Rigid Polyurethane Foam

-

Preparation of the Polyol Blend (B-side):

-

In a suitable container, weigh and mix the primary polyol(s), surfactant(s), catalyst(s), and any co-blowing agents.

-

Add the calculated amount of this compound to the blend and mix thoroughly until a homogenous mixture is achieved.[3]

-

Cool the final polyol blend to a controlled temperature (e.g., 10-20°C).

-

-

Foam Preparation:

-

In a separate container, weigh the required amount of isocyanate (A-side, e.g., polymeric MDI).

-

Combine the A-side and B-side components in a cup at the desired stoichiometric ratio (isocyanate index).

-

Mix vigorously with a high-shear mixer for a short duration (e.g., 5-10 seconds).

-

Pour the reacting mixture into a mold and allow it to rise and cure.

-

Key reaction times to record are cream time, gel time, and tack-free time.

-

-

Post-Curing: Allow the foam to cure for at least 24 hours at ambient temperature before cutting samples for testing.

Flammability Testing Protocols

-

Apparatus: A heat-resistant glass chimney with a system for precise control of oxygen and nitrogen flow.

-

Specimen: A sample of specified dimensions is clamped vertically inside the chimney.

-

Procedure:

-

A mixture of oxygen and nitrogen is introduced at a set flow rate from the bottom of the chimney.

-

The top edge of the specimen is ignited.

-

The oxygen concentration is systematically adjusted in subsequent tests until the minimum concentration that just supports flaming combustion for a specified time or length is determined.

-

-

Result: The LOI is expressed as the volume percentage of oxygen in that critical mixture. A higher LOI value indicates better flame retardancy.

-

Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a piece of surgical cotton.

-

Specimen: A rectangular bar of the material is clamped vertically.

-

Procedure:

-

A flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded.

-

It is noted whether any flaming drips from the specimen ignite the cotton placed below.

-

-

Classification: Based on the afterflame/afterglow times and the dripping behavior, the material is classified as V-0, V-1, or V-2 (V-0 being the best rating).

-

Apparatus: A cone calorimeter, which consists of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis.

-

Specimen: A square plaque of the material is placed in a horizontal holder.

-

Procedure:

-

The specimen is exposed to a set level of radiant heat flux (e.g., 35 or 50 kW/m²).

-

A spark igniter is used to ignite the gases evolved from the decomposing material.

-

Throughout the test, oxygen consumption, smoke production, and mass loss are continuously measured.

-

-

Results: Key parameters such as the Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and smoke production are calculated to provide a comprehensive assessment of the material's fire behavior.

Conclusion

This compound possesses the key structural features of a reactive brominated flame retardant, making it a viable candidate for enhancing the fire safety of a range of thermosetting and thermoplastic polymers. Its ability to be chemically integrated into the polymer matrix suggests the potential for permanent flame retardancy. While direct performance data is scarce, analogies with other brominated diols indicate that it could be an effective flame retardant. The protocols outlined in this document provide a framework for researchers to incorporate and evaluate the efficacy of this and similar compounds in their polymer systems.

References

- 1. Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry [mdpi.com]

- 2. US20040077822A1 - Brominated polyester resins, resin compositions containing brominated polyester resins, and laminate compositions - Google Patents [patents.google.com]

- 3. WO2019067047A1 - Brominated flame retardant and its application in polyurethane foams - Google Patents [patents.google.com]